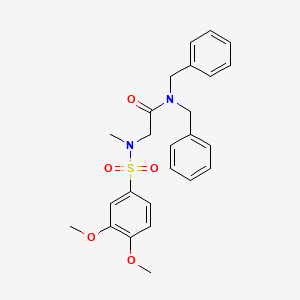![molecular formula C18H24N6O2 B11505353 3-[4-methoxy-6-(propylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11505353.png)
3-[4-methoxy-6-(propylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:
Name: 3-[4-methoxy-6-(propylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
Molecular Formula: C₁₉H₂₄N₆O₂
Now, let’s explore its synthesis, properties, and applications!
Preparation Methods
a. Synthesis
The construction of this compound involves clever chemistry. Here are the key synthetic routes:
-
Pyrido [2,3-d]pyrimidin-5-one Derivatives
- Starting with 5-acetyl-4-aminopyrimidines, we acylate them using carboxylic anhydrides or acid chlorides.
- Under reflux with MeONa in BuOH, cyclization occurs, resulting in pyrido [2,3-d]pyrimidin-5-one derivatives.
- The acetyl methyl group and the amide carbonyl moiety participate in this cyclization.
-
Pyrido [2,3-d]pyrimidin-7-one Derivatives
- If an activated CH₂ group (e.g., PhCH₂) is present in the amide moiety, cyclization involves this group and the acetyl carbonyl.
- This leads to pyrido [2,3-d]pyrimidin-7-one derivatives.
-
Pyrimidino [4,5-d] [1,3]oxazines
- Reacting 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by base addition, yields pyrimidino [4,5-d] [1,3]oxazines.
b. Industrial Production
Industrial-scale synthesis typically involves optimizing reaction conditions and scaling up the processes developed in the lab.
Chemical Reactions Analysis
This compound participates in various reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substituents can be added or replaced.
Common Reagents: Carboxylic anhydrides, acid chlorides, MeONa, and bases.
Major Products: Pyrido [2,3-d]pyrimidin-5-one, pyrido [2,3-d]pyrimidin-7-one, and pyrimidino [4,5-d] [1,3]oxazines.
Scientific Research Applications
This compound’s versatility extends across scientific domains:
Chemistry: Building blocks for novel heterocyclic compounds.
Biology: Potential bioactive agents.
Medicine: Investigated for antiproliferative, antimicrobial, anti-inflammatory, and hypotensive properties.
Industry: Applications in drug discovery and materials science.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness: Its intricate structure sets it apart.
Similar Compounds: Explore related pyrido [2,3-d]pyrimidines and pyrimidino [4,5-d] [1,3]oxazines.
Properties
Molecular Formula |
C18H24N6O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
11-[4-methoxy-6-(propylamino)-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C18H24N6O2/c1-3-7-19-16-20-17(22-18(21-16)26-2)23-9-12-8-13(11-23)14-5-4-6-15(25)24(14)10-12/h4-6,12-13H,3,7-11H2,1-2H3,(H,19,20,21,22) |
InChI Key |
NVLPYQDDTLPGMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)OC)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
solubility |
50.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11505276.png)
![3-(3-Ethoxy-2-hydroxyphenyl)-5-(2-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11505279.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-chlorobenzamide](/img/structure/B11505282.png)
![Methyl 4-[5-chloro-3-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-yl]-4-oxobutanoate](/img/structure/B11505287.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B11505299.png)

![7-(Adamantan-1-YL)-8-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B11505316.png)
![(5E)-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11505323.png)
![5'-(3,4-Dimethoxyphenyl)-1',4',5',6'-tetrahydrospiro[cyclooctane-1,2'-pyrano[4,3-A]4,7-phenanthrolin]-4'-one](/img/structure/B11505331.png)

![2-(4-fluorophenyl)-5-methyl-4-methylidene-4H-[1,3]oxazino[5,4-c]quinoline](/img/structure/B11505338.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11505339.png)
![3-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B11505341.png)
![4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11505365.png)
